molecular formula C21H22N6OS2 B10886091 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B10886091
M. Wt: 438.6 g/mol
InChI Key: DZRJRAPIEPNEOD-UHFFFAOYSA-N
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Description

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines triazinoindole and benzothiazole ring systems through a sulfanyl-butanamide linker. This complex structure exhibits potential bioactivity relevant to several research domains, particularly in medicinal chemistry and drug discovery. The compound's structural features suggest potential kinase inhibition properties, as both triazinoindole and benzothiazole moieties are known to interact with various enzyme systems . Researchers investigating cancer pathways may find this compound valuable due to the documented activity of similar triazinoindole derivatives against various molecular targets. The inclusion of the tetrahydrobenzothiazole component further enhances its potential bioactivity profile, as this structural motif appears in several biologically active molecules. This chemical reagent enables studies focused on enzyme inhibition, cellular signaling pathways, and structure-activity relationship investigations. The compound is provided as a high-purity material characterized by advanced analytical methods to ensure research reproducibility. It is essential to note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should employ appropriate safety precautions including personal protective equipment and proper ventilation when handling this compound. Storage recommendations include maintaining the material at -20°C in a dark, dry environment to preserve stability and extend shelf life. Technical data sheets with detailed spectroscopic characterization and handling protocols are available upon request to support your research applications.

Properties

Molecular Formula

C21H22N6OS2

Molecular Weight

438.6 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C21H22N6OS2/c1-3-15(19(28)24-20-22-13-9-5-7-11-16(13)30-20)29-21-23-18-17(25-26-21)12-8-4-6-10-14(12)27(18)2/h4,6,8,10,15H,3,5,7,9,11H2,1-2H3,(H,22,24,28)

InChI Key

DZRJRAPIEPNEOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)CCCC2)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3

Origin of Product

United States

Preparation Methods

Diazotization of 3-Amino-1,2,4-Triazino[5,6-b]Indole

As demonstrated in PMC6017869, the triazinoindole core is prepared by diazotizing 3-amino-1,2,4-triazino[5,6-b]indole (1 ) with NaNO₂ in concentrated HCl at 4°C. The resulting diazonium salt undergoes coupling with malononitrile to form [4H-1,2,4-triazino[5,6-b]indol-3-yldiazenyl]malononitrile (3 ), followed by cyclization to yield the triazinoindole derivative (4 ).

Key Reaction Conditions :

  • Temperature: 4°C (diazotization), 80°C (cyclization)

  • Solvents: Conc. HCl (diazotization), ethanol (cyclization)

  • Yield: 68–72%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-disulfide exchange.

Thiolation of Triazinoindole

VulcanChem highlights that halogenated triazinoindoles (e.g., 3-chloro derivatives) react with thiols under basic conditions. For example, 3-chloro-5-methyl-5H-triazino[5,6-b]indole reacts with 2-mercapto-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in DMF using K₂CO₃ as a base.

Optimization Insights :

  • Solvent: DMF or THF

  • Base: K₂CO₃ or Et₃N

  • Reaction Time: 12–16 hours

  • Yield: 60–65%

Synthesis of the Tetrahydrobenzothiazole-Butanamide Moiety

The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine component is prepared via cyclocondensation.

Cyclization of Cyclohexene Derivatives

As reported in ACS Omega, cyclohexene-1-thiol is condensed with cyanamide in acetic acid to form 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Subsequent acylation with bromobutanoyl chloride yields 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide.

Reaction Parameters :

  • Temperature: 100°C (cyclization), 25°C (acylation)

  • Catalysts: None (cyclization), pyridine (acylation)

  • Yield: 75–80%

Final Coupling and Purification

The triazinoindole-sulfanyl intermediate is coupled with the tetrahydrobenzothiazole-butanamide derivative via amide bond formation.

Amide Coupling Using EDCI/HOBt

A mixture of 3-mercapto-5-methyl-triazinoindole and 2-bromo-N-(tetrahydrobenzothiazol-2-yl)butanamide is reacted in DCM using EDCI and HOBt as coupling agents.

Critical Parameters :

  • Coupling Agents: EDCI (1.2 equiv), HOBt (1.1 equiv)

  • Solvent: Dichloromethane

  • Reaction Time: 24 hours

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Yield: 55–60%

Analytical Data and Characterization

Successful synthesis is confirmed via spectroscopic methods:

Analysis Data
¹H NMR (400 MHz, DMSO-d₆)δ 1.45 (t, 3H, CH₃), 2.85 (m, 4H, cyclohexane), 3.30 (s, 2H, SCH₂), 7.25–8.10 (m, 6H, Ar-H)
IR (KBr)1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)
HRMS m/z 410.1321 [M+H]⁺ (calc. 410.1318)

Challenges and Optimization

  • Low Yields in Cyclization : Increasing reaction temperature to 110°C improves cyclization efficiency by 15%.

  • Byproduct Formation : Use of anhydrous solvents reduces hydrolysis of the sulfanyl group.

  • Scalability : Batch-wise addition of coupling agents enhances reproducibility at >100g scale.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Diazotization-CyclizationHigh regioselectivityRequires cryogenic conditions
Thiol-Disulfide ExchangeMild conditionsLow functional group tolerance
EDCI-Mediated CouplingHigh purityCost-intensive reagents

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a class of triazinoindole derivatives with modular substitutions influencing bioactivity and physicochemical properties. Key variations include:

  • Triazinoindole substituents: Methyl (target compound), benzyl (), allyl (), ethyl (), and bromo ().
  • Amide chain : Butanamide (target compound) vs. acetamide () or propanamide ().
  • Aromatic/heterocyclic appendages : Tetrahydrobenzothiazole (target compound), 4-methylpyridinyl (), nitrophenyl (), and sulfamoylphenyl ().
Table 1: Key Structural and Physicochemical Comparisons
Compound (CAS) Molecular Formula Molecular Weight Key Substituents Biological Notes
527714-15-4 (Target) C₂₂H₁₈N₆OS₂ 446.548 5-methyl, tetrahydrobenzothiazole PqsR antagonist (quorum sensing)
300689-25-2 C₂₆H₂₂N₆OS₂ 498.616 5-benzyl, 4-methylpyridinyl Unknown activity; increased lipophilicity
296790-16-4 C₂₁H₂₂N₆O₃S₂ 470.568 5-ethyl, sulfamoylphenyl Enhanced solubility via sulfonamide
522650-90-4 C₁₉H₁₈N₆OS₂ 410.508 Acetamide chain, tetrahydrobenzothiazole Shorter chain may reduce binding affinity
N/A (Compound 7, ) C₁₉H₁₅ClN₆OS 410.875 4-chlorophenyl, acetamide Potent PqsR antagonist (IC₅₀ ~0.5 µM)

Biological Activity

The compound 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a member of the triazinoindole derivatives family. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antidepressant, and anticonvulsant properties.

Chemical Structure and Properties

The structure of this compound features a triazinoindole core linked to a sulfanyl group and a benzothiazole moiety. The unique combination of these structural elements contributes to its biological activities.

PropertyValue
Molecular FormulaC19H23N5OS
Molecular Weight385.5 g/mol
IUPAC Name2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to chelate iron ions, thereby inhibiting the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound's structural features may enhance its interactions with neurotransmitter systems relevant for antidepressant and anticonvulsant effects.

1. Antimicrobial Activity

Recent studies have shown that derivatives of triazinoindole exhibit significant antimicrobial properties. The compound was tested against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)Standard Drug (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Bacillus subtilis48

Preliminary results indicated that most derivatives exhibited lower MIC values compared to standard antibiotics used in the study .

2. Antidepressant Activity

The antidepressant activity was evaluated using behavioral models such as the forced swim test and tail suspension test in rodents. The compound demonstrated a significant reduction in immobility time compared to control groups.

Treatment GroupImmobility Time (s)
Control120
Compound Treatment60

These findings suggest that the compound may enhance serotonergic and noradrenergic transmission .

3. Anticonvulsant Activity

In anticonvulsant studies conducted on animal models induced with seizures (using pentylenetetrazole), the compound showed promising results.

Treatment GroupSeizure Onset Time (s)
Control30
Compound Treatment60

The delay in seizure onset indicates potential anticonvulsant properties which warrant further investigation into its mechanism of action .

Case Studies

Several case studies have highlighted the efficacy of triazinoindole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study involving a series of synthesized compounds showed that certain derivatives had potent activity against resistant strains of bacteria.
  • Neuropharmacological Effects : Clinical trials have indicated that compounds similar to the one discussed here may offer therapeutic benefits for patients with depression and epilepsy.

Q & A

Q. Optimization strategies :

  • Use statistical design of experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example, a central composite design can identify optimal molar ratios and reaction times .

Advanced: How can computational modeling predict reactivity or guide synthetic pathway design?

Answer:
Quantum chemical calculations (e.g., DFT) and AI-driven reaction path searches are critical:

  • Reaction mechanism elucidation : Transition state analysis (e.g., using Gaussian 09) identifies energy barriers for sulfanyl group transfer or cyclization steps .
  • AI-aided optimization : Platforms like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics, reducing trial-and-error experimentation. For example, neural networks trained on reaction databases predict optimal solvents or catalysts .
  • Molecular docking : Pre-screen pharmacological activity by docking the compound into target proteins (e.g., kinases) using AutoDock Vina, prioritizing synthesis of high-affinity analogs .

Basic: Which spectroscopic methods confirm the compound’s structural identity?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for indole and benzothiazole rings) and methyl groups (δ 2.1–2.5 ppm). Compare with reference spectra of analogous triazinoindoles .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error. For example, C23H24N6OS2 requires m/z 489.1421 .
  • IR spectroscopy : Detect characteristic bands (e.g., C=S stretch at 650–750 cm⁻¹, NH bend at 1500–1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to reference inhibitors (e.g., doxorubicin) to minimize inter-lab variability .
  • Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies. Weighted regression models account for differences in experimental protocols .
  • Mechanistic follow-up : If IC50 discrepancies persist, validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) or isothermal titration calorimetry (ITC) .

Basic: What are the key considerations for designing in vitro pharmacological assays?

Answer:

  • Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Dose range : Perform preliminary MTT assays (0.1–100 µM) to determine non-toxic concentrations for downstream studies (e.g., enzyme inhibition) .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis assays) .

Advanced: How can heterogeneous catalysis improve synthesis scalability?

Answer:

  • Catalyst selection : Screen Pd/C or zeolites for Suzuki-Miyaura cross-coupling steps. For example, Pd(OAc)2 with XPhos ligand achieves >80% yield in benzothiazole functionalization .
  • Flow chemistry : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., triazinoindole cyclization). Residence time optimization via DoE minimizes side products .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, improving E-factor metrics .

Basic: What stability tests are required for long-term storage?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor purity via HPLC .
  • Lyophilization : If hygroscopic, lyophilize in 10 mM ammonium bicarbonate buffer (pH 7.4) and store at -20°C under argon .

Advanced: How can machine learning enhance SAR (structure-activity relationship) studies?

Answer:

  • Feature engineering : Use RDKit to compute molecular descriptors (e.g., logP, topological polar surface area) and train random forest models on bioactivity data .
  • Generative models : Employ VAEs (variational autoencoders) to design novel analogs with optimized properties (e.g., higher solubility or target affinity) .

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